molecular formula C57H86N14O25S B15138900 Nangibotide scrambled peptide

Nangibotide scrambled peptide

Cat. No.: B15138900
M. Wt: 1399.4 g/mol
InChI Key: FUSHTOUFDDHKHK-HWVNQJRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nangibotide scrambled peptide is a control peptide composed of the same amino acids as nangibotide but arranged in a random sequenceIt has been studied for its potential therapeutic effects in various inflammatory conditions, including osteoarthritis and septic shock .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nangibotide scrambled peptide is synthesized chemically using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

The industrial production of this compound follows a similar SPPS approach. The process is optimized for high yield and purity, ensuring that the final product is endotoxin-free and homogeneous. The peptide is purified using preparative high-performance liquid chromatography (HPLC) and validated by mass spectrometry (MS) and analytical HPLC .

Chemical Reactions Analysis

Types of Reactions

Nangibotide scrambled peptide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nangibotide scrambled peptide has been utilized in various scientific research applications, including:

Mechanism of Action

Nangibotide scrambled peptide serves as a control and does not exhibit the same biological activity as nangibotide. Nangibotide itself targets the triggering receptor expressed on myeloid cells-1 (TREM-1), inhibiting its activation and subsequent inflammatory signaling pathways. This inhibition prevents the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing systemic inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nangibotide scrambled peptide is unique in its use as a control peptide, providing a baseline for comparison in studies involving nangibotide. Its random sequence ensures that it does not interfere with the biological pathways targeted by nangibotide, making it an essential tool in scientific research .

Properties

Molecular Formula

C57H86N14O25S

Molecular Weight

1399.4 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C57H86N14O25S/c1-24(2)18-35(53(92)69-37(23-97)55(94)64-33(13-17-42(80)81)52(91)71-46(26(5)72)56(95)61-22-39(75)62-30(11-15-40(76)77)49(88)66-34(47(60)86)20-43(82)83)67-51(90)32(12-16-41(78)79)65-57(96)45(25(3)4)70-54(93)36(21-44(84)85)68-50(89)31(10-14-38(59)74)63-48(87)29(58)19-27-6-8-28(73)9-7-27/h6-9,24-26,29-37,45-46,72-73,97H,10-23,58H2,1-5H3,(H2,59,74)(H2,60,86)(H,61,95)(H,62,75)(H,63,87)(H,64,94)(H,65,96)(H,66,88)(H,67,90)(H,68,89)(H,69,92)(H,70,93)(H,71,91)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)/t26-,29+,30+,31+,32+,33+,34+,35+,36+,37+,45+,46+/m1/s1

InChI Key

FUSHTOUFDDHKHK-HWVNQJRZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.